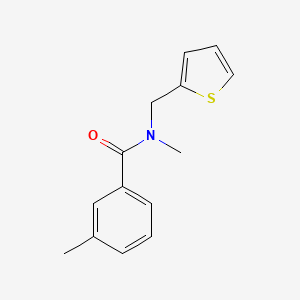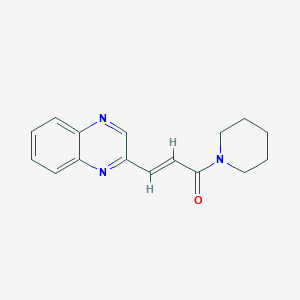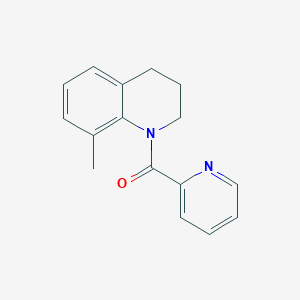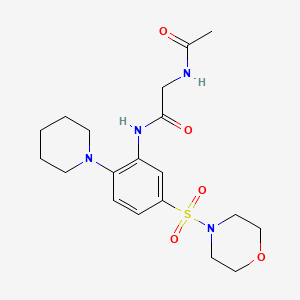
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is an organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic molecule that has been synthesized through a number of methods and has been the subject of extensive research in recent years.
Mécanisme D'action
The mechanism of action of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone is not fully understood. However, it is believed to exert its effects through the inhibition of various enzymes and proteins involved in inflammation, tumor growth, and bacterial growth.
Biochemical and Physiological Effects:
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been found to exhibit significant biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to inhibit the growth of various tumor cell lines and to exhibit antibacterial activity against a range of bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone in lab experiments include its ability to selectively target specific enzymes and proteins involved in various biological processes. However, its limitations include its low solubility in water, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are many potential future directions for research on (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone. These include further studies on its mechanism of action, its potential use in the treatment of neurodegenerative diseases, and its potential as a therapeutic agent for various types of cancer. Additionally, further research could be conducted on the synthesis of this compound and its potential use in the development of new drugs and therapies.
Méthodes De Synthèse
The synthesis of (8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been achieved through various methods. One of the most commonly used methods involves the reaction of 8-methylquinoline-3-carbaldehyde with 5-methylpyrazine-2-carboxylic acid in the presence of a catalyst. Other methods include the reaction of 8-methylquinoline-3-carbaldehyde with 5-methylpyrazine-2-carboxamide or 5-methylpyrazine-2-carboxylic acid hydrazide.
Applications De Recherche Scientifique
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant anti-inflammatory, anti-tumor, and anti-bacterial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-(5-methylpyrazin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-11-5-3-6-13-7-4-8-19(15(11)13)16(20)14-10-17-12(2)9-18-14/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZBBHJVGMMTAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)C3=NC=C(N=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-(2-fluorophenyl)ethyl]pyridine-4-carboxamide](/img/structure/B7505795.png)
![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7505801.png)



![Cyclopropyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505847.png)
![Cyclopentyl-[3-(trifluoromethyl)piperidin-1-yl]methanone](/img/structure/B7505852.png)

![[1-(Cyclohexanecarbonyl)piperidin-4-yl]-phenylmethanone](/img/structure/B7505867.png)
